molecular formula C23H27N3O2 B2667192 N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034306-12-0

N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No. B2667192
M. Wt: 377.488
InChI Key: GGWVGRWFBHOMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, also known as BU09059, is a novel compound that has been of interest to scientists due to its potential use in the treatment of various neurological disorders.

Scientific Research Applications

Neuroleptic Activity

Research by Iwanami et al. (1981) explored the neuroleptic properties of benzamides, including compounds structurally similar to N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide. The study found that these compounds demonstrated significant inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic agents. This suggests a role for such benzamides in the treatment of psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).

Alzheimer's Disease Treatment

A 2018 study by Lee et al. reported the development of 5-aroylindolyl-substituted hydroxamic acids, structurally related to the compound . These compounds exhibited selective inhibition against histone deacetylase 6, reducing tau protein phosphorylation and aggregation, which are key factors in Alzheimer's disease. This suggests the compound's potential application in Alzheimer's treatment (Lee et al., 2018).

Sigma Receptor Imaging in Breast Cancer

Caveliers et al. (2002) investigated the use of benzamides, including compounds similar to N-(2-(1H-indol-3-yl)ethyl)-4-(4-methoxypiperidin-1-yl)benzamide, in sigma receptor scintigraphy for breast cancer imaging. The study revealed that these benzamides could visualize primary breast tumors in humans, offering a potential non-invasive diagnostic tool for breast cancer (Caveliers et al., 2002).

Chemical Synthesis and Pharmacological Properties

Various studies have focused on the synthesis and pharmacological characterization of benzamides and related compounds. Research by Greiner et al. (2003) and others have explored the binding affinities and selectivity of these compounds towards different neurotransmitter transporters, highlighting their potential in designing drugs for neurological disorders (Greiner et al., 2003).

Anticancer Properties

Mohan et al. (2021) synthesized benzamide derivatives, structurally related to the compound of interest, and evaluated their anticancer activity against various human cancer cell lines. The findings indicated moderate to good activity compared to standard drugs, suggesting the potential use of these compounds in cancer treatment (Mohan et al., 2021).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-28-20-11-14-26(15-12-20)19-8-6-17(7-9-19)23(27)24-13-10-18-16-25-22-5-3-2-4-21(18)22/h2-9,16,20,25H,10-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVGRWFBHOMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.